molecular formula C16H20FNO3 B2669150 Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate CAS No. 1210779-44-4

Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate

Cat. No.: B2669150
CAS No.: 1210779-44-4
M. Wt: 293.338
InChI Key: DQKURVGYXRKVPR-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a cyclopropyl group (a three-carbon ring), a fluorophenyl group (a benzene ring with a fluorine atom), and an ethyl ester group (derived from ethyl and a carboxylic acid). These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would add ring strain to the molecule, potentially making it more reactive. The fluorophenyl group would likely contribute to the compound’s polarity, and the ester group could participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity, solubility, melting point, and boiling point would all be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cyclobutene Derivatives Synthesis : Ethyl 4-aryl-2,4-dioxobutanoates undergo stereoselective intramolecular Wittig reactions with vinyltriphenylphosphonium salt, leading to the formation of cyclobutene derivatives. These derivatives can further undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes, showcasing a pathway for synthesizing complex cyclic structures from simpler precursors (Yavari & Samzadeh‐Kermani, 1998).

  • Trifluoromethyl Heterocycles : The use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate demonstrates its versatility as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Key steps involve rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the creation of diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

Biological Activities

  • Antimicrobial Activities : Compounds like Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have been synthesized and their structures confirmed through spectral studies and X-ray diffraction. These compounds have been evaluated for their antifungal and antimicrobial susceptibilities, indicating the potential for chemical compounds with similar structures to be used in the development of new antimicrobial agents (Kumar et al., 2016).

  • Enzymatic Reduction in Organic Solvents : Research on the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in organic solvent-water diphasic systems highlights the application of biocatalysis in producing enantiomerically pure compounds. This approach can be valuable in the synthesis of pharmaceutical intermediates and fine chemicals (Shimizu et al., 1990).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in materials science or other areas of chemistry .

Properties

IUPAC Name

ethyl 4-[[1-(4-fluorophenyl)cyclopropyl]methylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c1-2-21-15(20)8-7-14(19)18-11-16(9-10-16)12-3-5-13(17)6-4-12/h3-6H,2,7-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKURVGYXRKVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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